![molecular formula C19H19N3OS2 B249368 N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B249368.png)
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate to form the intermediate carbamothioyl compound.
Final Assembly: The intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, compounds containing the benzothiazole moiety have shown significant activity against various pathogens, including bacteria and fungi. This makes N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide a candidate for antimicrobial research .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest .
Industry
Industrially, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and reactive benzothiazole core .
作用機序
The mechanism of action of N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it can inhibit enzymes involved in inflammatory pathways, providing its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing heterocycles.
Uniqueness
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific combination of a benzothiazole ring with a carbamothioyl group and a 2,2-dimethylpropanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C19H19N3OS2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H19N3OS2/c1-19(2,3)17(23)22-18(24)21-13-9-5-4-8-12(13)16-20-14-10-6-7-11-15(14)25-16/h4-11H,1-3H3,(H2,21,22,23,24) |
InChIキー |
VXSNJNAYJQVRQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)
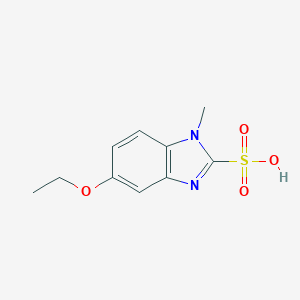
![4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)
![2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)
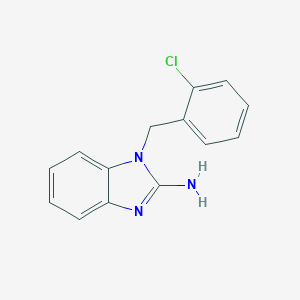
![1-BENZYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B249303.png)
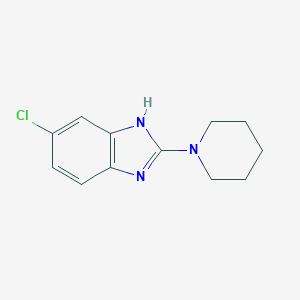
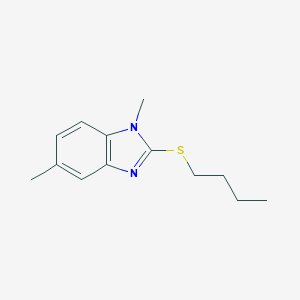
![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)
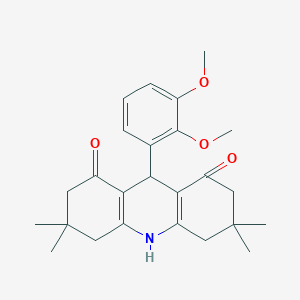
![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
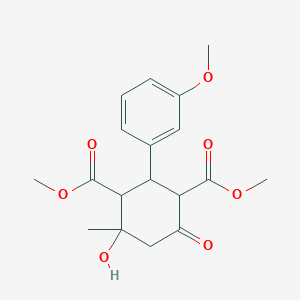
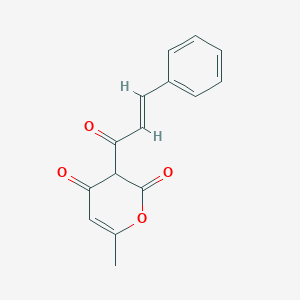
![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
